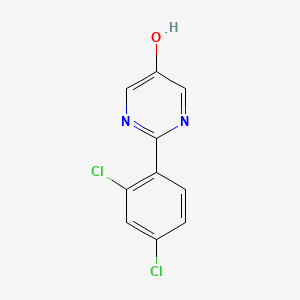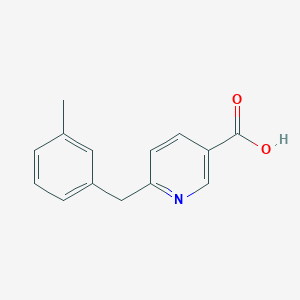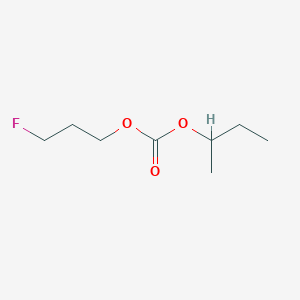
2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorophenyl group and a hydroxyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol typically involves the use of organolithium reagentsFor example, the reaction of 2,4-dichloropyrimidine with phenyllithium in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C) followed by quenching with water and oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) yields the desired product .
Industrial Production Methods
Industrial production methods for 2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The electron-deficient pyrimidine ring makes it susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium reagents such as phenyllithium in anhydrous THF.
Oxidation: Oxidizing agents like DDQ.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s electron-deficient pyrimidine ring facilitates binding to various biological receptors, potentially inhibiting or modulating their activity. The hydroxyl group at the 5-position may also play a role in hydrogen bonding and other interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features but different functional groups.
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorophenyl group but different overall structure and applications.
Uniqueness
2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol is unique due to its combination of a pyrimidine ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H6Cl2N2O |
|---|---|
Molekulargewicht |
241.07 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-8(9(12)3-6)10-13-4-7(15)5-14-10/h1-5,15H |
InChI-Schlüssel |
OLFNVCCLUZSWSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)




![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)


methylamine](/img/structure/B12083203.png)



![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)
